molecular formula C3H5NO3 B14264961 2-Nitropropanal CAS No. 137895-80-8

2-Nitropropanal

Cat. No.: B14264961
CAS No.: 137895-80-8
M. Wt: 103.08 g/mol
InChI Key: QKXXKWYDISYJNJ-UHFFFAOYSA-N
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Description

2-Nitropropanal is an organic compound with the molecular formula C3H5NO3 It is a nitro compound, characterized by the presence of a nitro group (-NO2) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitropropanal can be synthesized through several methods. One common approach involves the nitration of propanal using nitric acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced via the high-temperature vapor-phase nitration of propane. This method involves the reaction of propane with nitric acid at elevated temperatures, resulting in the formation of this compound along with other by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Nitropropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro acids.

    Reduction: Reduction of this compound can yield amines or hydroxylamines.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.

Major Products:

    Oxidation: Nitro acids.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted nitro compounds.

Scientific Research Applications

2-Nitropropanal has a wide range of applications in scientific research:

Properties

IUPAC Name

2-nitropropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO3/c1-3(2-5)4(6)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXXKWYDISYJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60709946
Record name 2-Nitropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137895-80-8
Record name 2-Nitropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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